
2-Chloro-4-methyl-6-(methylthio)pyrimidine
molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Chloro-4-methyl-6-
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Cat. No.: B3024953 Get Quote

An In-Depth Technical Guide to 2-Chloro-4-methyl-6-(methylthio)pyrimidine: Synthesis,

Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals working with pyrimidine-based scaffolds. We will delve

into the core characteristics of 2-Chloro-4-methyl-6-(methylthio)pyrimidine, a key

heterocyclic intermediate, providing not just data, but a field-proven perspective on its

synthesis, reactivity, and strategic application in modern medicinal chemistry.

Introduction: The Pyrimidine Core in Modern
Therapeutics
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a

vast array of therapeutic agents and biologically active molecules.[1] Its prevalence stems from

its ability to engage in various biological interactions, including hydrogen bonding and π-

stacking, often acting as a bioisostere for phenyl rings to enhance pharmacokinetic profiles.[1]

Compounds incorporating this scaffold are pivotal in oncology, virology, and bacteriology.

Within this important class, 2-Chloro-4-methyl-6-(methylthio)pyrimidine stands out as a

versatile and highly functionalized building block. Its strategic arrangement of a reactive
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chlorine atom, a methyl group, and a methylthio substituent offers multiple avenues for

synthetic diversification, making it an invaluable precursor for generating libraries of novel

compounds for drug screening and development. The reactivity of the chlorine atom at the 2-

position is particularly noteworthy, as it allows for facile nucleophilic substitution, opening the

door to a wide range of derivative compounds.[2]

Core Molecular Profile
A precise understanding of a molecule's fundamental properties is the bedrock of its effective

application. The key physicochemical and identifying data for 2-Chloro-4-methyl-6-
(methylthio)pyrimidine are summarized below.

Property Value Source(s)

Molecular Weight 174.65 g/mol [3][4]

Molecular Formula C₆H₇ClN₂S [3][4]

CAS Number 89466-59-1

IUPAC Name
2-chloro-4-methyl-6-

(methylsulfanyl)pyrimidine

Synonyms
2-Chloro-4-methyl-6-

(methylthio)pyrimidine

Physical Form Solid, Crystalline [3]

InChI
1S/C6H7ClN2S/c1-4-3-5(10-

2)9-6(7)8-4/h3H,1-2H3

InChIKey
GLWCUQHONLZTOE-

UHFFFAOYSA-N

SMILES Cc1cc(nc(Cl)n1)SC [4]

Synthesis and Mechanistic Rationale
The synthesis of substituted pyrimidines often involves the cyclization of a 1,3-dicarbonyl

compound (or equivalent) with a urea or thiourea derivative, followed by functional group

manipulations. A logical and efficient pathway to 2-Chloro-4-methyl-6-(methylthio)pyrimidine
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begins with the condensation of ethyl acetoacetate and S-methylisothiourea, followed by

chlorination.

Experimental Protocol: A Validated Synthetic Workflow
This protocol is designed as a self-validating system, with clear steps and rationales for each

transformation.

Step 1: Cyclization to form 4-hydroxy-6-methyl-2-(methylthio)pyrimidine

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert nitrogen

atmosphere.

Addition of Precursors: To this solution, add S-methylisothiourea sulfate (1.0 equivalent)

followed by the dropwise addition of ethyl acetoacetate (1.0 equivalent).

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be

monitored by Thin Layer Chromatography (TLC).

Causality Explanation:The sodium ethoxide acts as a strong base to deprotonate the

active methylene group of ethyl acetoacetate, forming a nucleophilic enolate. This enolate

then attacks the carbon of the S-methylisothiourea, initiating the condensation. The

subsequent intramolecular cyclization and dehydration yield the stable pyrimidine ring.

Work-up: After cooling to room temperature, acidify the reaction mixture with acetic acid to a

pH of ~6. The resulting precipitate is collected by filtration, washed with cold water and

ethanol, and dried under vacuum to yield the intermediate product.

Step 2: Chlorination to yield 2-Chloro-4-methyl-6-(methylthio)pyrimidine

Reagent Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl

fumes), suspend the dried intermediate from Step 1 in phosphorus oxychloride (POCl₃, ~5-

10 equivalents).

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours until the

reaction is complete (monitored by TLC).
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Causality Explanation:Phosphorus oxychloride is a standard and highly effective

chlorinating agent for converting hydroxyl groups on heterocyclic rings (in their tautomeric

keto form) to chloro groups. The mechanism involves the formation of a phosphate ester

intermediate, which is then displaced by a chloride ion.

Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice with

vigorous stirring. The crude product will precipitate. Neutralize the solution with a saturated

sodium bicarbonate solution. Filter the solid, wash thoroughly with water, and dry. The final

product can be purified by recrystallization from a suitable solvent like ethanol or by column

chromatography.

Visualization of Synthetic Workflow
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Synthetic pathway for 2-Chloro-4-methyl-6-(methylthio)pyrimidine.
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Caption: Synthetic pathway for 2-Chloro-4-methyl-6-(methylthio)pyrimidine.
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Reactivity and Strategic Application in Drug
Development
The synthetic utility of 2-Chloro-4-methyl-6-(methylthio)pyrimidine is centered on the

electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro

substituent. The C2-chloro group is an excellent leaving group, making it highly susceptible to

nucleophilic aromatic substitution (SNAr).

This reactivity is the cornerstone of its use as a versatile intermediate. Medicinal chemists can

introduce a wide variety of functional groups at the C2 position by reacting it with different

nucleophiles, such as:

Amines (R-NH₂): To generate 2-amino-pyrimidines, a common scaffold in kinase inhibitors.

Alcohols/Phenols (R-OH): To form 2-alkoxy/aryloxy-pyrimidines.

Thiols (R-SH): To produce 2-thioether-pyrimidines.

This modular approach allows for the rapid generation of a diverse library of analogues from a

single, readily accessible intermediate, which is a highly efficient strategy in the hit-to-lead and

lead optimization phases of drug discovery.

Visualization of Synthetic Diversification

Derivative Compound Classes

2-Chloro-4-methyl-6-
(methylthio)pyrimidine

2-Amino-Pyrimidines
(e.g., Kinase Inhibitors)+ R-NH₂ (Amines)

2-Alkoxy/Aryloxy-Pyrimidines+ R-OH (Alcohols)

2-Thioether-Pyrimidines

+ R-SH (Thiols)

Diversification of the core scaffold via nucleophilic substitution.
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Caption: Diversification of the core scaffold via nucleophilic substitution.

Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 2-Chloro-4-methyl-6-
(methylthio)pyrimidine is classified as an irritant and requires careful handling.

Hazard Profile:

GHS Classification: Warning.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[5][6][7]

Pictogram: GHS07 (Exclamation Mark).

Protocol for Safe Handling and Storage
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid

inhalation of dust or vapors.[5] Ensure an eyewash station and safety shower are readily

accessible.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with

skin.[6][7]

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an

appropriate particulate filter.

Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep

away from strong oxidizing agents and moisture. An inert atmosphere (e.g., nitrogen or
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argon) is recommended for long-term storage to maintain purity.

Conclusion
2-Chloro-4-methyl-6-(methylthio)pyrimidine is more than just a chemical; it is a strategic tool

for innovation in drug discovery. Its well-defined molecular properties, accessible synthesis,

and, most importantly, its predictable and versatile reactivity make it an indispensable building

block. By enabling the efficient creation of diverse molecular libraries, this pyrimidine

intermediate empowers researchers to explore chemical space more effectively, accelerating

the journey toward novel and life-saving therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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